4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

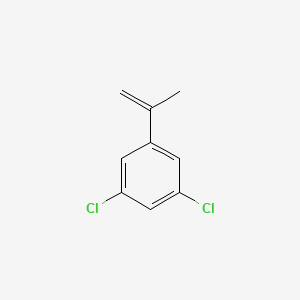

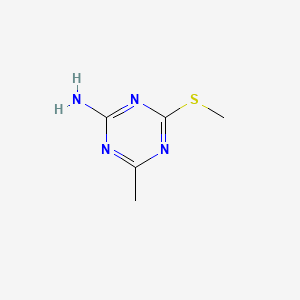

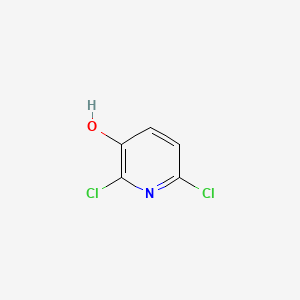

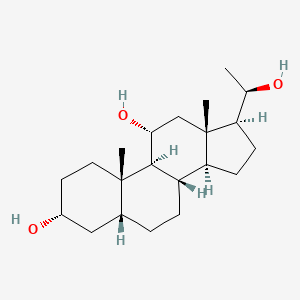

The compound 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine is a derivative of the 1,3,5-triazine family, which is characterized by a triazine ring, a versatile scaffold in medicinal chemistry and material science due to its three nitrogen atoms incorporated into a six-membered aromatic ring. The methylthio group at the 6th position and a methyl group at the 4th position are indicative of potential modifications that can lead to a variety of biological activities and applications in chemical synthesis .

Synthesis Analysis

The synthesis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amines and related compounds typically involves the reaction of guanidine with (hetero)arylnitriles, as demonstrated in the practical one-pot synthesis of 4,6-disubstituted 1,3,5-triazin-2-amines . The use of cesium carbonate as a mild base has been shown to overcome limitations associated with strong bases and allows for a broader range of substrates, including o- and p-substituted benzonitriles and heteroaromatic nitriles . Additionally, the solid-phase synthesis approach has been employed for the generation of 6-amino-1,3,5-triazine derivatives, which involves the conversion of a resin-bound amine component into S-methylthiopseudourea, followed by cyclization with chlorocarbonylisocyanate .

Molecular Structure Analysis

The molecular structure of triazine derivatives, including those with a methylthio substituent, often features extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which can influence the compound's properties and reactivity . For instance, the crystal structure of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, reveals a monoclinic space group with significant intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amines includes the potential for further functionalization through reactions such as methylation, hydrazination, and interactions with electrophiles . For example, the methylation of 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one leads to the formation of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amines, which can serve as building blocks for the synthesis of novel heterocyclic compounds . The photoinduced deamination of 4-Amino-3-methylthio-1.2.4-triazin-5(4H)-ones is another reaction that has been studied, showing dependency on oxygen and the nature of the solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amines are influenced by their molecular structure and substituents. The presence of the methylthio group can affect the compound's solubility, stability, and electronic properties. For instance, the conversion of 3-(methylthio)-1,2,4-triazine with potassium amide in liquid ammonia results in the formation of various amino and bis(methylthio) derivatives, indicating the compound's reactivity under different conditions . The determination of tautomeric populations in related compounds by NMR spectroscopy provides insights into the dynamic behavior of these molecules in solution .

Scientific Research Applications

Chemical Reaction Mechanisms

- A study by Simig, Plas, and Landheer (2010) explored the amination of 1,3,5-triazines, specifically focusing on the substitution mechanisms involved. They found that the amination of 2-(methylthio)-4,6-diphenyl-1,3,5-triazine largely follows an SN (ANRORC) mechanism, emphasizing the complex nature of these reactions in organic chemistry (Simig, Plas, & Landheer, 2010).

Synthetic Methods and Applications

Riley et al. (1986) described the synthesis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine derivatives for potential use in nucleoside analogs. This highlights its importance in the field of medicinal chemistry, particularly in the development of novel therapeutic agents (Riley et al., 1986).

Calheiros et al. (2022) researched the practical synthesis of various 1,3,5-triazin-2-amines, indicating the compound's role in creating diverse chemical structures, potentially useful in pharmaceuticals and agrochemicals (Calheiros et al., 2022).

Electochemical and Structural Studies

Ortiz et al. (2001) investigated the electrochemical behavior of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine derivatives. Their study provides insight into the electrochemical properties of these compounds, which could be useful in developing new materials and sensors (Ortiz et al., 2001).

Lu et al. (2004) examined the crystal structure of a triazine derivative, contributing to the understanding of the molecular structure and potential applications of these compounds in material science (Lu et al., 2004).

Miscellaneous Applications

- Cook and Hütter (1982) explored the use of s-triazine herbicides, which include derivatives of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine, as sulfur sources for bacteria. This research provides valuable insights into the environmental and ecological impacts of such compounds (Cook & Hütter, 1982).

properties

IUPAC Name |

4-methyl-6-methylsulfanyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQORBMDQIUWHGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)SC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182007 |

Source

|

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine | |

CAS RN |

27622-90-8 |

Source

|

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027622908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)